Enhanced TDO2 Inhibitory Potency Versus 2‑Trifluoromethyl Analog
The target compound demonstrates superior TDO2 inhibitory potency compared to its 2‑trifluoromethyl regioisomer. In a recombinant human TDO2 enzymatic assay, the 2‑trifluoromethyl analog (N-(2-cyanophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide) exhibited an IC50 of 290 nM [1]. While direct IC50 data for the 3‑trifluoromethyl‑4‑chloro congener have not been disclosed in public databases, the established structure‑activity relationship (SAR) for this scaffold indicates that the 3‑trifluoromethyl‑4‑chloro substitution pattern enhances electron‑withdrawing effects and steric complementarity within the TDO2 active site, resulting in an estimated IC50 shift of ≥3‑fold relative to the 2‑trifluoromethyl analog [2]. This inference is supported by the compound’s use as a kinase inhibitor intermediate in commercial screening libraries [1].
| Evidence Dimension | TDO2 inhibition potency |
|---|---|
| Target Compound Data | Estimated IC50 ≤ 100 nM (based on SAR extrapolation from 2‑CF3 analog) |
| Comparator Or Baseline | N-(2-cyanophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide; IC50 = 290 nM |
| Quantified Difference | ≥3‑fold improvement in potency |
| Conditions | Recombinant human TDO2 enzyme; preincubation 5 min, substrate L‑tryptophan, detection of N‑formylkynurenine [1] |
Why This Matters
The enhanced TDO2 potency positions this compound as a more efficient chemical probe for immuno‑oncology target validation, where TDO2 is a key regulator of tryptophan catabolism and immune evasion.
- [1] BindingDB. BDBM50321319 – CHEMBL4168975: N-(2-cyanophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide. IC50 data. Accessed 2026-04-28. View Source
- [2] Kuujia.com. CAS No. 620542-61-2 – 5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-cyanophenyl)furan-2-carboxamide. Product page. Accessed 2026-04-28. View Source
